molecular formula C12H18 B1293698 4-tert-Butyl-o-xylene CAS No. 7397-06-0

4-tert-Butyl-o-xylene

Cat. No.: B1293698
CAS No.: 7397-06-0
M. Wt: 162.27 g/mol
InChI Key: QRPPSTNABSMSCS-UHFFFAOYSA-N
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Description

4-tert-Butyl-o-xylene, also known as 1,2-dimethyl-4-tert-butylbenzene, is an organic compound with the molecular formula C₁₂H₁₈. It is a derivative of xylene, where a tert-butyl group is substituted at the para position relative to one of the methyl groups on the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in non-polar solvents such as ether, benzene, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-o-xylene can be synthesized by reacting o-xylene with tert-butyl alcohol in the presence of a zeolite-based catalytic system . The reaction typically involves heating the mixture to facilitate the alkylation process, where the tert-butyl group is introduced to the o-xylene molecule.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of zeolite catalysts is common due to their efficiency in promoting the alkylation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-o-xylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and physical properties. This makes it valuable in applications where steric hindrance is beneficial, such as in the synthesis of specific organic compounds and materials .

Properties

IUPAC Name

4-tert-butyl-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPPSTNABSMSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064659
Record name Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl-
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7397-06-0
Record name 4-(1,1-Dimethylethyl)-1,2-dimethylbenzene
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Record name Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl-
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Record name Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl-
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Record name Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl-
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Record name Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl-
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Synthesis routes and methods I

Procedure details

To o-xylene (Fluka purum, 905 ml, 7.5 mole), kept under stirring, at 0°, there was added AlCl3 (6.7 g, 50 mmole), and then, dropwise, tert-butyl chloride (Fluka puriss., 551 ml, 5 mole), during 1.25 h, while keeping the temperature between 0° and 5° (the evolving HCl was trapped in NaOH 2.5 N). The temperature was allowed to increase to room temperature. After 60 h, the reaction mixture was poured on a mixture of ice and ether, the organic phase was successively washed with brine (2x), H2O, sat. NaHCO3 and brine, dried over Na2SO4 and distilled under vacuum (Vigreux column, 30 cm) to provide 4-tert-butyl-1,2-dimethylbenzene (purity >99%, yield 90%).
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Synthesis routes and methods II

Procedure details

At 190° C. o-xylene was alkylated with isobutylene to give 1,2-dimethyl-4-t-butylbenzene. The selectivity was 97% and conversion of the olefin 95%. The reaction was maintained for 48 hours without a decline in catalyst activity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the major products formed during the nitration of 4-tert-Butyl-o-xylene in acetic anhydride?

A1: The nitration of this compound (also known as 4-tert-butyl-1,2-dimethylbenzene) in acetic anhydride yields a variety of products, with the major ones being:

  • trans-1-tert-butyl-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate []
  • 2-tert-butyl-4,5-dimethylphenyl acetate []

Q2: How does the reaction environment influence the product distribution during the rearomatization of nitration adducts of this compound?

A2: Research indicates that the solvent's basicity plays a crucial role in determining the dominant products formed during the rearomatization of the nitration adducts of this compound. []

  • More basic solvents: Promote the deprotonation of a cationic intermediate to a triene, favoring the formation of 5-tert-butyl-2-methylbenzaldehyde. []
  • Less basic or more acidic conditions: Lead to the preferential formation of 4-tert-butyl-1,2-dimethyl-6-nitrobenzene through a pathway involving the cation generated by acid-catalyzed acetate loss. []

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